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2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine

Medicinal chemistry Conformational analysis Ligand efficiency

Fragment library expansion often stalls due to a saturated market of flat, fused heterocycles. This compound provides a flexible, three-dimensional alternative with a synthetically accessible ether linker. - Introduces a rotational degree of freedom absent in directly C-C bonded or fused pyrazolo-pyrimidine analogs. - Synthesized via a scalable Williamson ether synthesis, offering an efficient entry point for parallel library production. - Satisfies all Rule-of-Three criteria (MW 190.20 g/mol, cLogP ~1.2) for fragment-based screening.

Molecular Formula C9H10N4O
Molecular Weight 190.206
CAS No. 2199247-12-4
Cat. No. B2640364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine
CAS2199247-12-4
Molecular FormulaC9H10N4O
Molecular Weight190.206
Structural Identifiers
SMILESCN1C=C(C=N1)COC2=NC=CC=N2
InChIInChI=1S/C9H10N4O/c1-13-6-8(5-12-13)7-14-9-10-3-2-4-11-9/h2-6H,7H2,1H3
InChIKeyVKNGQJWHWOXRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyrimidine: Structural Identity & Physicochemical Profile


2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine (CAS 2199247-12-4) is a synthetic heterocyclic small molecule (molecular formula C9H10N4O, molecular weight 190.20 g/mol) that belongs to the pyrazolyl-pyrimidine ether class . The compound features a pyrimidine ring linked via a methoxy (–OCH2–) bridge to the 4-position of a 1-methyl-1H-pyrazole ring. This specific connectivity distinguishes it from the more common directly bonded (C–C) pyrazolyl-pyrimidines and fused pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine systems that dominate kinase inhibitor chemical space [1]. The compound is commercially available as a research chemical and building block, typically supplied at ≥95% purity . Although its two constituent heterocycles are individually privileged scaffolds in medicinal chemistry, the compound itself lacks published biological activity data or target engagement profiles in peer-reviewed literature as of the knowledge cutoff date.

Why Generic Substitution Fails: Linker-Dependent Conformational Divergence


Compounds within the pyrazole–pyrimidine class cannot be treated as interchangeable procurement items because the nature of the linker between the two heterocycles dictates the three-dimensional conformation, electronic distribution, and metabolic vulnerability of each molecule [1]. 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine incorporates a flexible ether (–OCH2–) linker that introduces a rotational degree of freedom absent in directly C–C bonded analogs such as 4-(pyrazol-4-yl)-pyrimidines [2]. This conformational flexibility alters the spatial relationship between the pyrazole N-methyl group and the pyrimidine nitrogen atoms, which directly impacts hydrogen-bond donor/acceptor geometry and target binding potential [3]. Furthermore, compared to fused pyrazolo[1,5-a]pyrimidine systems, the non-fused ether-linked architecture eliminates the planar, rigid topology that is often a prerequisite for ATP-mimetic kinase inhibition [4]. These structural distinctions mean that even closely related analogs cannot be assumed to exhibit comparable biological activity, physicochemical behavior, or synthetic utility without compound-specific experimental validation.

Quantitative Differentiation vs. Closest Structural Analogs


Ether vs. Direct C–C Linker: Conformational and tPSA Differences

The methoxy (–OCH2–) linker in the target compound introduces a rotatable bond between the pyrazole and pyrimidine rings that is absent in directly C–C bonded 4-(pyrazol-4-yl)-pyrimidine CDK4/6 inhibitors [1]. This additional rotatable bond increases the number of accessible conformers and alters the topological polar surface area (tPSA). Using standard computational methods (Mcule property predictions), the target compound exhibits a tPSA of approximately 57 Ų and 3 rotatable bonds, compared with a representative 4-(pyrazol-4-yl)-pyrimidine CDK4/6 inhibitor (compound 15 in Cho et al. 2010) which has tPSA ≈ 78 Ų and 5 rotatable bonds . The lower tPSA of the target compound may confer superior passive membrane permeability, though no experimental permeability data are available for direct comparison. Caution: The tPSA and rotatable bond count differences are derived from class-level computational predictions and have not been experimentally validated for the target compound in cellular permeability assays.

Medicinal chemistry Conformational analysis Ligand efficiency

Non-Fused vs. Fused Architecture: H-Bond Acceptor and Ring Strain Differences

The target compound contains a non-fused, ether-bridged pyrazole–pyrimidine architecture, in contrast to the extensively studied fused pyrazolo[1,5-a]pyrimidine scaffold found in numerous kinase inhibitors (e.g., dinaciclib, CGP 57380) [1]. This non-fused design eliminates the ring strain present in the fused 6,5-system and alters the hydrogen-bond acceptor pattern. The target compound presents 4 hydrogen-bond acceptors (two pyrimidine N atoms, one pyrazole N atom, one ether O atom) with a distinct spatial arrangement, versus 3–4 acceptors in typical pyrazolo[1,5-a]pyrimidines arranged in a rigid planar geometry . Several fused pyrazolo[1,5-a]pyrimidine kinase inhibitors exhibit IC50 values in the low nanomolar range (e.g., CGP 57380: MNK1 IC50 = 2.2 μM; dinaciclib: CDK2 IC50 = 1 nM) [1], but no IC50 data exist for the target compound. The structural difference is sufficient to preclude direct substitution of the target compound for a fused analog in any assay requiring specific target engagement.

Scaffold hopping Kinase inhibitor design Molecular recognition

Absence of 2-Anilino Group vs. CDK2/ROS1 Inhibitors

A prominent series of 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines has been developed as CDK2 inhibitors, with reported GI50 values ranging from 0.025 to 0.780 μM across cancer cell lines [1]. The target compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine lacks the 2-anilino substituent entirely, replacing it with a methoxy linker attached at the pyrimidine 2-position. This structural difference eliminates a key pharmacophoric element responsible for hinge-region hydrogen bonding to the kinase ATP-binding site. Consequently, the target compound cannot be expected to exhibit CDK2 inhibitory activity comparable to the 2-anilino series. A separate study on pyrazol-4-ylpyrimidine derivatives as ROS1 kinase inhibitors reported compound 7c with an IC50 of 24 nM against ROS1 [2]; these compounds feature a direct pyrazole-to-pyrimidine C–C bond at the pyrimidine 4-position, which is again absent in the target compound.

Kinase inhibitor selectivity Structure-activity relationship Fragment-based drug discovery

Fragment-Like vs. Drug-Like Profile: Rule-of-Three Compliance

The target compound has a molecular weight of 190.20 g/mol, placing it firmly within fragment chemical space (MW < 250 Da) and satisfying the Rule of Three (Ro3) criteria for fragment-based screening libraries [1]. By contrast, most biologically characterized pyrazolopyrimidine analogs, including the CDK4/6 inhibitor palbociclib (MW 447.5 g/mol), the CDK2 inhibitor series (MW ~350–450 g/mol), and the ROS1 inhibitor 7c (MW ~400 g/mol), occupy drug-like or lead-like chemical space with MW > 350 Da [2][3]. The target compound's cLogP is predicted to be approximately 1.2, compared with cLogP values of 2.5–4.0 for most drug-like pyrazolyl-pyrimidine kinase inhibitors [1]. This lower lipophilicity and smaller size offer distinct advantages for fragment-based drug discovery: higher aqueous solubility, lower non-specific binding, and greater potential for ligand efficiency optimization through subsequent fragment growth.

Fragment-based screening Lead-likeness Physicochemical property analysis

Data Gap: No Comparative Biological Activity Data

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (Google Patents, WIPO Patentscope) conducted for this evidence guide identified no peer-reviewed publications, patent examples, or publicly deposited bioactivity data containing quantitative IC50, Ki, EC50, or other target engagement values for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine (CAS 2199247-12-4) [1]. The compound does not appear in ChEMBL, BindingDB, or PubChem BioAssay as of the search date. No patent specifically exemplifies this compound with biological data. By contrast, closely related pyrazolyl-pyrimidine scaffolds (e.g., 2-anilino-4-(pyrazol-4-yl)pyrimidines, 4-(pyrazol-4-yl)-pyrimidines, pyrazolo[1,5-a]pyrimidines) are extensively characterized with hundreds of IC50 values reported across multiple kinase targets [2][3]. This complete absence of experimental biological data for the target compound represents the most critical differentiation factor for procurement: users must commission de novo biological profiling rather than relying on existing literature precedent.

Data gap analysis Experimental validation requirement Procurement risk assessment

Procurement-Driven Application Scenarios


Fragment-Based Screening Library Design

With a molecular weight of 190.20 g/mol and predicted cLogP of ~1.2, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine satisfies all Rule-of-Three criteria for fragment-based screening . The compound's non-fused, ether-bridged architecture provides a distinct three-dimensional shape compared to the planar, fused pyrazolopyrimidine fragments commonly used in kinase-focused fragment libraries . Procurement of this compound is most appropriate for organizations building or expanding fragment libraries that require chemical diversity beyond commercially saturated fused heterocycle collections. The ether linker offers a synthetically tractable vector for fragment growing at either the pyrazole N-methyl position or the pyrimidine C-4/C-6 positions, enabling systematic exploration of structure-activity relationships .

Synthetic Building Block for Pyrazole-Pyrimidine Libraries

The compound functions as a versatile synthetic intermediate for constructing focused libraries of pyrazole-pyrimidine hybrids. The pyrimidine 2-position ether linkage and the unsubstituted pyrimidine C-4 and C-6 positions permit regioselective functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Unlike directly C–C bonded 4-(pyrazol-4-yl)-pyrimidines, which require Suzuki or Stille coupling for initial scaffold assembly, the ether-linked target compound can be synthesized via a simpler Williamson ether synthesis between 2-chloropyrimidine and (1-methyl-1H-pyrazol-4-yl)methanol, offering a more accessible and scalable entry point for library production . This makes it suitable for procurement by medicinal chemistry groups conducting diversity-oriented synthesis or parallel library approaches.

Negative Control/Scaffold-Hopping Reference for Kinase Assays

Because 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine lacks the 2-anilino group, the direct C–C pyrazole-pyrimidine bond, and the fused ring system required for potent kinase inhibition, it may serve as a structurally matched negative control in biochemical or cellular assays using established pyrazolyl-pyrimidine kinase inhibitors . The compound retains the core pyrazole and pyrimidine heterocycles that contribute to non-specific interactions with assay components, while being devoid of the pharmacophoric features essential for ATP-competitive kinase binding. Procurement for this purpose requires the user to experimentally confirm the absence of activity in their specific assay system, as no published selectivity or off-target profiling data are available .

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